1-phenyl-4-[3-(pyridin-4-yloxy)piperidin-1-yl]butane-1,4-dione
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Overview
Description
1-phenyl-4-[3-(pyridin-4-yloxy)piperidin-1-yl]butane-1,4-dione is a complex organic compound that features a combination of phenyl, pyridine, and piperidine moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-phenyl-4-[3-(pyridin-4-yloxy)piperidin-1-yl]butane-1,4-dione typically involves multiple steps:
Formation of the piperidine ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Attachment of the pyridine moiety: This step often involves nucleophilic substitution reactions where the pyridine ring is introduced to the piperidine structure.
Formation of the butane-1,4-dione backbone: This can be synthesized through aldol condensation reactions, followed by oxidation to form the diketone structure.
Final assembly: The phenyl group is introduced through Friedel-Crafts acylation or similar electrophilic aromatic substitution reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
1-phenyl-4-[3-(pyridin-4-yloxy)piperidin-1-yl]butane-1,4-dione can undergo various chemical reactions, including:
Oxidation: The diketone moiety can be further oxidized to form carboxylic acids.
Reduction: The diketone can be reduced to form diols.
Substitution: The phenyl and pyridine rings can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Reagents like halogens (e.g., Cl₂, Br₂) and nucleophiles (e.g., NH₃, OH⁻) are commonly employed.
Major Products
Oxidation: Carboxylic acids.
Reduction: Diols.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
1-phenyl-4-[3-(pyridin-4-yloxy)piperidin-1-yl]butane-1,4-dione has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-phenyl-4-[3-(pyridin-4-yloxy)piperidin-1-yl]butane-1,4-dione involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
1-phenyl-4-[3-(pyridin-4-yloxy)piperidin-1-yl]butane-1,4-dione: shares structural similarities with other compounds containing phenyl, pyridine, and piperidine moieties.
Piperidine derivatives: These compounds are widely studied for their pharmacological properties.
Pyridine derivatives: Known for their roles in various biological processes and as building blocks in organic synthesis.
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for research and potential therapeutic applications.
Properties
IUPAC Name |
1-phenyl-4-(3-pyridin-4-yloxypiperidin-1-yl)butane-1,4-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N2O3/c23-19(16-5-2-1-3-6-16)8-9-20(24)22-14-4-7-18(15-22)25-17-10-12-21-13-11-17/h1-3,5-6,10-13,18H,4,7-9,14-15H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MDMARXVVOPOSGS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C(=O)CCC(=O)C2=CC=CC=C2)OC3=CC=NC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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